N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide
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Overview
Description
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide is a chemical compound with a unique structure that includes a cyclobutane ring and a hydroxy-methylsulfanylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2-hydroxy-4-methylsulfanylbutylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of azide or other substituted products.
Scientific Research Applications
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The cyclobutane ring provides structural rigidity, which can affect the overall conformation and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylsulfanyl)butanoic acid: A precursor in methionine biosynthesis and used as an animal feed supplement.
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-14-6-5-9(12)7-11-10(13)8-3-2-4-8/h8-9,12H,2-7H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZMXKXWYIGMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1CCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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